molecular formula C17H18O5 B3120053 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone CAS No. 25892-95-9

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone

Cat. No.: B3120053
CAS No.: 25892-95-9
M. Wt: 302.32 g/mol
InChI Key: DHPZTYWSWZIJME-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone is an organic compound with a complex structure that includes benzyloxy, hydroxy, and dimethoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective functionalization of the aromatic ring. The benzyloxy group can be introduced via a Williamson ether synthesis, while the ethanone moiety can be added through Friedel-Crafts acylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Major Products:

  • Oxidation of the hydroxy group yields a ketone.
  • Reduction of the ethanone group yields an alcohol.
  • Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Benzyloxy-2-fluoro-phenyl)ethanone
  • 1-(4-Benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone

Comparison: 1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone is unique due to the presence of both hydroxy and dimethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Similar compounds may lack one or more of these functional groups, leading to differences in their properties and applications.

Properties

IUPAC Name

1-(6-hydroxy-2,3-dimethoxy-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-11(18)15-13(19)9-14(16(20-2)17(15)21-3)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPZTYWSWZIJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678744
Record name 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25892-95-9
Record name 1-[6-Hydroxy-2,3-dimethoxy-4-(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25892-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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